
4-(3-Ethoxyphenoxy)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethoxyphenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenoxy)-3-methylaniline typically involves the reaction of 3-ethoxyphenol with 3-methylaniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where 3-ethoxyphenol reacts with 3-methylaniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Ethoxyphenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides or alkyl groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethoxyphenoxy)-3-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-(3-Ethoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.
4-(3-Ethoxyphenoxy)aniline: Lacks the methyl group on the aniline moiety, which may affect its reactivity and applications.
4-(3-Methoxyphenoxy)-3-methylaniline: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
Uniqueness
4-(3-Ethoxyphenoxy)-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility in organic solvents, while the methylaniline moiety provides a site for further functionalization. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(3-ethoxyphenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-13-5-4-6-14(10-13)18-15-8-7-12(16)9-11(15)2/h4-10H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDAJGHRKVXFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
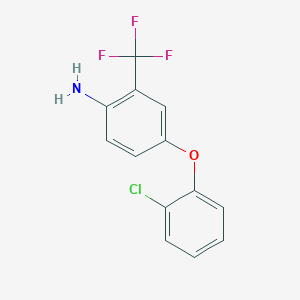
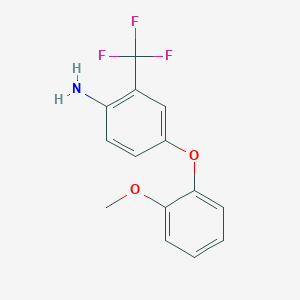

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)
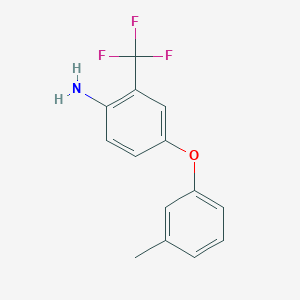
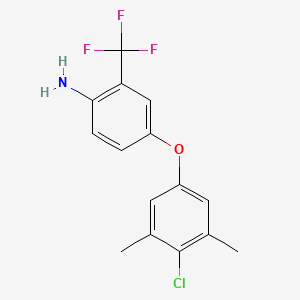
![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)
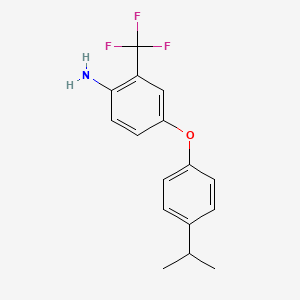
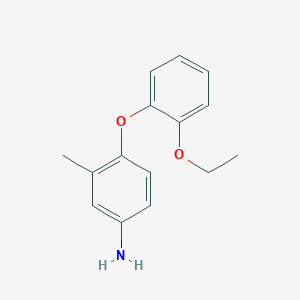

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

